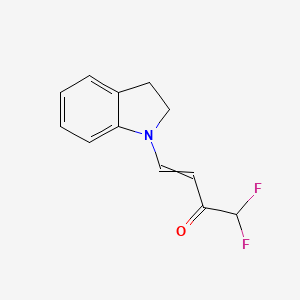![molecular formula C16H12N2O4 B1307275 2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide](/img/structure/B1307275.png)
2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide is a complex organic compound that features a benzohydrazide moiety linked to an isobenzofuranone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with 3-oxoisobenzofuran-1(3H)-ylidene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
(Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranone derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research. Studies have shown that derivatives of benzofuran and benzohydrazide exhibit significant biological activities .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, while the isobenzofuranone structure can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds like 2-hydroxybenzofuran and 3-oxoisobenzofuran-1(3H)-one share structural similarities with (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide.
Benzohydrazide Derivatives: Compounds such as 2-hydroxybenzohydrazide and N’-benzylidene-2-hydroxybenzohydrazide are structurally related.
Uniqueness
What sets (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide apart is its unique combination of benzofuran and benzohydrazide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.
特性
分子式 |
C16H12N2O4 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
2-hydroxy-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H12N2O4/c19-13-8-4-3-7-12(13)15(20)18-17-9-14-10-5-1-2-6-11(10)16(21)22-14/h1-9,19,21H,(H,18,20) |
InChIキー |
DVTHTJGTYCRJIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1307192.png)


![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)
![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)




![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)




